

# Technical Support Center: Co-extruding PVDC with Other Polymers

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-extrusion of Polyvinylidene Chloride (PVDC) with other polymers.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the co-extrusion of PVDC, providing potential causes and recommended solutions in a question-and-answer format.

### **Issue 1: Thermal Degradation of PVDC Layer**

Q: My extrudate has brown or black specks, and I notice a pungent odor. What is causing this and how can I prevent it?

A: This is a classic sign of thermal degradation of the PVDC resin. PVDC is highly sensitive to heat and can decompose at processing temperatures, releasing hydrochloric acid (HCl) and forming carbonaceous particles.

**Troubleshooting Steps:** 

Temperature Profile:



- Ensure the melt temperature of the PVDC is kept within the recommended range.
   Overheating is a primary cause of degradation.[1]
- Use a decreasing temperature profile in the extruder barrel for the PVDC layer.

#### Residence Time:

- Minimize the time the molten PVDC spends in the extruder and die. Long residence times, even at appropriate temperatures, can lead to degradation.
- Avoid dead spots in the flow path where polymer can stagnate.

### Die Design:

- Utilize dies designed for thermally sensitive materials. Modern designs include encapsulation and thermal isolation technologies.[2]
  - Encapsulation dies surround the PVDC melt stream with a more thermally stable polymer, preventing it from contacting hot metal surfaces.[2]
  - Thermal isolation dies create a temperature buffer between the hot skin layers and the PVDC layer.[2]

#### Material Selection:

 Ensure that all materials in contact with PVDC during extrusion are made of corrosionresistant alloys to prevent reactions with HCI.

#### Purging:

 Thoroughly purge the extruder with a suitable material like polyethylene before and after running PVDC to remove any residual material that could degrade.

### **Issue 2: Poor Layer Adhesion & Delamination**

Q: The layers of my co-extruded film are separating easily. How can I improve the adhesion between the PVDC layer and the adjacent polymer layers?



A: Poor adhesion, or delamination, is a common issue when co-extruding dissimilar polymers like PVDC and polyolefins (e.g., PE, PP). This is due to their inherent chemical incompatibility.

### **Troubleshooting Steps:**

- Tie-Layer Resins:
  - A tie-layer is crucial for bonding PVDC to many other polymers. Ethylene vinyl acetate
     (EVA) copolymers are commonly used as tie-layers for PVDC.[2][3]
  - For polypropylene, specialized tie-layer technology may be required.
  - Maleic anhydride grafted polyolefins are also effective tie-layers that promote adhesion to polar polymers like PVDC.[4][5][6]
- Processing Conditions:
  - Melt Temperature: Increasing the melt temperature can sometimes improve adhesion by promoting intermolecular diffusion at the interface. However, this must be balanced with the thermal stability of PVDC.
  - Contact Time: Increasing the contact time between the molten layers in the die can enhance bond strength.
- Layer Thickness:
  - Ensure the tie-layer is of sufficient thickness to effectively bond the adjacent layers. A very thin tie-layer may not provide adequate adhesion.
- Surface Treatment:
  - While less common in co-extrusion, for some applications, post-extrusion surface treatments can be considered, though this adds complexity.

### **Issue 3: Die Drool**

Q: I am observing a buildup of material at the die exit, which periodically contaminates my film. What is this phenomenon and how can I mitigate it?



A: This is known as "die drool" or "die lip buildup." It is the accumulation of degraded polymer and other low molecular weight components at the die exit.

### **Troubleshooting Steps:**

- Material Formulation:
  - Incompatible additives or fillers in any of the polymer layers can migrate to the surface and contribute to die drool.
- · Processing Conditions:
  - Melt Temperature: Lowering the melt temperature can sometimes reduce the rate of degradation and buildup.
  - Output Rate: Adjusting the extrusion output rate can alter the shear environment at the die exit and potentially reduce drool.
- Die Geometry and Maintenance:
  - A smooth, clean die surface is essential. Any imperfections can act as nucleation sites for buildup.
  - The geometry of the die exit can influence this phenomenon.
- Additives:
  - Processing aids can sometimes be incorporated to reduce the tendency for die drool.

### Issue 4: Gels and Fisheyes in the Film

Q: My final film has small, hard particles (gels) or lens-shaped defects (fisheyes). What is causing these defects?

A: Gels are typically caused by either unmelted polymer or degraded, cross-linked polymer. Fisheyes are often the result of entrapped moisture or volatiles.

### **Troubleshooting Steps:**



- Material Handling and Drying:
  - Ensure all resins, especially hygroscopic ones, are properly dried before processing.
     Moisture can lead to voids and fisheyes.
- · Melt Filtration:
  - Use an appropriate screen pack to filter out contaminants and larger unmelted particles before the melt reaches the die.
- Temperature Profile:
  - An incorrect temperature profile can lead to incomplete melting of the polymer. Ensure the temperature is sufficient to fully melt the resin without causing degradation.
- · Screw Design:
  - A poorly designed screw may not provide adequate mixing and melting, leading to unmelted particles.
- Contamination:
  - Prevent contamination of the raw materials with foreign particles or other incompatible polymers.

## **Quantitative Data Tables**

# Table 1: Recommended Processing Temperature Profiles for PVDC Co-extrusion (°C)



Extruder Zone	PVDC	Polyethylene (LDPE)	Polypropylene (PP)	EVA Tie-Layer
Feed	120 - 140	160 - 180	190 - 210	160 - 180
Transition	140 - 155	180 - 200	210 - 230	180 - 195
Metering	155 - 165	200 - 220	230 - 240	190 - 200
Adapter/Die	160 - 170	210 - 230	230 - 250	195 - 205
Melt Temperature	160 - 170	210 - 230	230 - 250	195 - 205

Note: These are general guidelines. Always consult the material datasheet for specific recommendations.

**Table 2: Properties of Common Tie-Layer Resins** 



Tie-Layer Type	Grade Example	Melt Flow Index (g/10 min)	Density (g/cm³)	Key Features
EVA Copolymer	Tricon Energy EVA6F2926	2.0	0.926	Good adhesion to PVDC and polyolefins, good flexibility.[8]
Anhydride Modified EVA	LyondellBasell Plexar® PX1164	2.5	0.93	Chemically modified for enhanced adhesion to polar substrates like PVDC.
Maleic Anhydride Grafted PE	Dow AMPLIFY™ TY 1151	2.5	0.920	Promotes adhesion of Polyethylene to barrier polymers such as polyamide and EVOH.[4]
Maleic Anhydride Grafted PE	Plexchem MAH 10	0.7 - 0.9	-	Designed to bond dissimilar polymers and improve adhesion to fillers.[9]

# **Experimental Protocols**

# Protocol 1: T-Peel Test for Adhesion Strength (based on ASTM D1876)

Objective: To determine the peel resistance of the bond between flexible layers in a coextruded film.



### Methodology:

- Specimen Preparation:
  - Cut a strip of the co-extruded film, typically 25 mm (1 inch) wide and at least 200 mm (8 inches) long.[10]
  - Carefully separate the layers at one end of the strip for a length of about 25 mm. This will
    create the two "legs" of the "T" shape to be clamped in the testing machine.
- Test Procedure:
  - Clamp the separated ends of the specimen into the grips of a tensile testing machine.[11]
  - Align the specimen so that the peeling force is applied at a 180° angle (forming a "T" shape).[11]
  - Set the crosshead speed to a constant rate, typically 254 mm/min (10 in/min).[11]
  - Initiate the test and record the force required to peel the layers apart over a specified distance (e.g., 127 mm or 5 inches).[11]
- Data Analysis:
  - Calculate the average peeling force over the stable peeling portion of the test.
  - Express the peel strength as force per unit width of the specimen (e.g., N/m or lbf/in).

# Protocol 2: 180° Peel Adhesion Test (based on ASTM D3330)

Objective: To measure the peel adhesion of a flexible layer from a rigid substrate (this can be adapted to assess the bond between layers if one is significantly more rigid).

### Methodology:

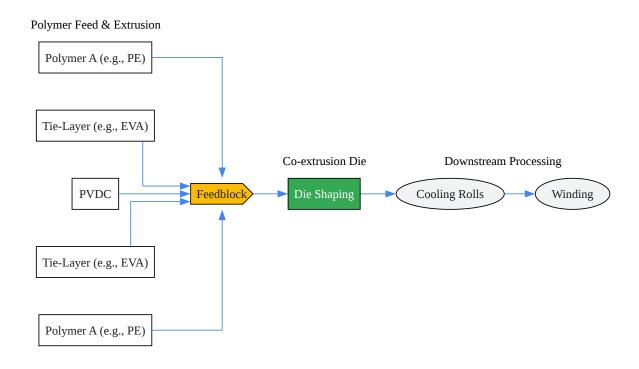
Specimen Preparation:



- Apply the co-extruded film to a standard test panel (e.g., stainless steel) using a roller to ensure uniform contact and no air bubbles.
- Allow the sample to dwell for a specified period (e.g., 24 hours) under controlled temperature and humidity.
- Test Procedure:
  - Fold the free end of the film back at a 180° angle.
  - Clamp the test panel in the lower jaw of a tensile testing machine and the free end of the film in the upper jaw.
  - Set the machine to pull the film away from the panel at a constant speed, typically 300 mm/min.
- Data Analysis:
  - Record the force required to peel the film from the panel.
  - Calculate the average peel adhesion force per unit width of the film.

## **Visualizations**

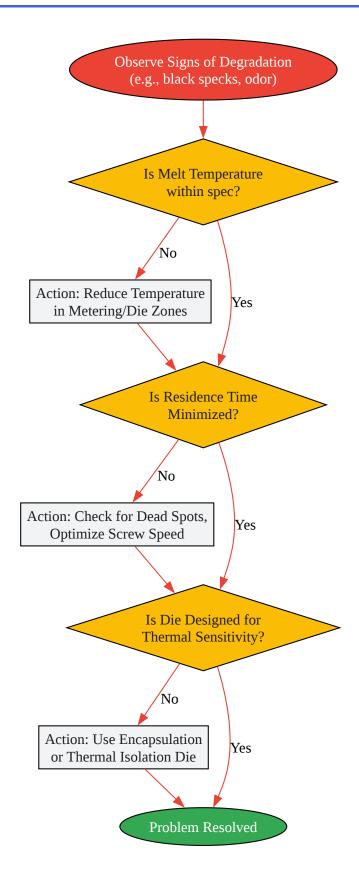




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Caption: A simplified workflow of a five-layer co-extrusion process.

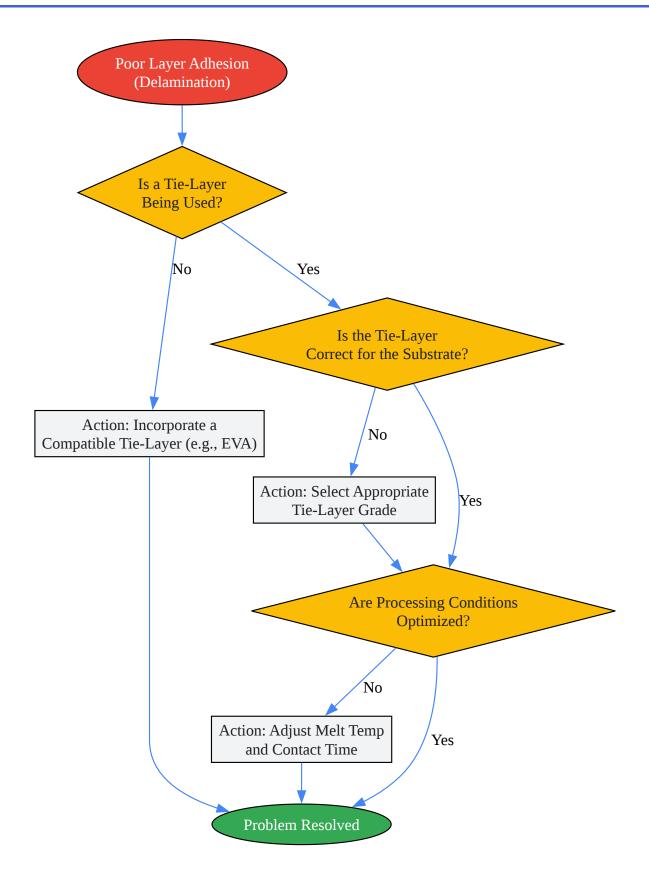




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Caption: Troubleshooting workflow for thermal degradation of PVDC.





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Caption: Troubleshooting workflow for poor layer adhesion.



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